3-Quinolinecarbonitrile, 4-hydroxy-7-(1-methylethoxy)-6-nitro- 3-Quinolinecarbonitrile, 4-hydroxy-7-(1-methylethoxy)-6-nitro-
Brand Name: Vulcanchem
CAS No.: 919482-01-2
VCID: VC15917335
InChI: InChI=1S/C13H11N3O4/c1-7(2)20-12-4-10-9(3-11(12)16(18)19)13(17)8(5-14)6-15-10/h3-4,6-7H,1-2H3,(H,15,17)
SMILES:
Molecular Formula: C13H11N3O4
Molecular Weight: 273.24 g/mol

3-Quinolinecarbonitrile, 4-hydroxy-7-(1-methylethoxy)-6-nitro-

CAS No.: 919482-01-2

Cat. No.: VC15917335

Molecular Formula: C13H11N3O4

Molecular Weight: 273.24 g/mol

* For research use only. Not for human or veterinary use.

3-Quinolinecarbonitrile, 4-hydroxy-7-(1-methylethoxy)-6-nitro- - 919482-01-2

Specification

CAS No. 919482-01-2
Molecular Formula C13H11N3O4
Molecular Weight 273.24 g/mol
IUPAC Name 6-nitro-4-oxo-7-propan-2-yloxy-1H-quinoline-3-carbonitrile
Standard InChI InChI=1S/C13H11N3O4/c1-7(2)20-12-4-10-9(3-11(12)16(18)19)13(17)8(5-14)6-15-10/h3-4,6-7H,1-2H3,(H,15,17)
Standard InChI Key LAVCCJFCHCAZCI-UHFFFAOYSA-N
Canonical SMILES CC(C)OC1=C(C=C2C(=C1)NC=C(C2=O)C#N)[N+](=O)[O-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 6-nitro-4-oxo-7-propan-2-yloxy-1H-quinoline-3-carbonitrile, reflects its structural complexity. Key features include:

  • A quinoline core (a bicyclic system comprising a benzene ring fused to a pyridine ring).

  • A carbonitrile group (-C≡N) at position 3, enhancing electrophilicity and potential for hydrogen bonding.

  • A nitro group (-NO₂) at position 6, contributing to electron-withdrawing effects and redox reactivity.

  • A 1-methylethoxy group (-OCH(CH₃)₂) at position 7, influencing lipophilicity and steric interactions.

  • A hydroxy group (-OH) at position 4, enabling hydrogen bonding and acidity (pKa ~8–10).

The canonical SMILES notation (CC(C)OC1=C(C=C2C(=C1)NC=C(C2=O)C#N)N+[O-]) and InChIKey (LAVCCJFCHCAZCI-UHFFFAOYSA-N) provide precise descriptors for computational modeling.

Physicochemical Parameters

PropertyValue
Molecular FormulaC₁₃H₁₁N₃O₄
Molecular Weight273.24 g/mol
LogP (Partition Coefficient)Estimated ~1.8–2.5 (calculated)
Topological Polar Surface Area109 Ų
Hydrogen Bond Donors1 (hydroxy group)
Hydrogen Bond Acceptors7 (nitro, carbonyl, ether, nitrile)

The nitro group and carbonitrile moiety significantly reduce solubility in aqueous media, while the isopropoxy group enhances membrane permeability .

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis of 3-quinolinecarbonitrile, 4-hydroxy-7-(1-methylethoxy)-6-nitro- involves multi-step organic reactions, typically including:

  • Quinoline Core Formation: Cyclocondensation of substituted anilines with β-ketoesters or cyanoacetates under acidic conditions .

  • Functionalization:

    • Nitration: Introduction of the nitro group at position 6 using mixed acid (HNO₃/H₂SO₄) under controlled temperatures.

    • Etherification: Alkylation of the hydroxy group at position 7 with isopropyl bromide or iodide in the presence of a base (e.g., K₂CO₃).

    • Cyanation: Installation of the carbonitrile group at position 3 via Rosenmund-von Braun reaction or nucleophilic substitution .

Optimization Challenges

  • Regioselectivity: Ensuring precise substitution at positions 3, 4, 6, and 7 requires careful control of reaction conditions (temperature, solvent, catalysts).

  • Yield: Reported yields for analogous quinoline derivatives range from 40% to 65%, depending on purification methods (e.g., column chromatography, recrystallization) .

Biological Activity and Mechanistic Insights

Anticancer Activity

Quinoline derivatives are known to inhibit kinases and topoisomerases. Key observations include:

  • Src Kinase Inhibition: 4-Phenylamino-3-quinolinecarbonitriles showed IC₅₀ values as low as 3.8 nM in enzymatic assays .

  • DNA Intercalation: The planar quinoline core intercalates DNA, while the nitro group induces strand breaks via radical formation.

Pharmacokinetic Profile

  • Lipinski’s Rule Compliance: Predicted logP (<5), molecular weight (<500), and hydrogen bond donors/acceptors suggest oral bioavailability .

  • Metabolic Stability: The nitro group may undergo reduction to an amine, necessitating prodrug strategies for in vivo applications.

Comparative Analysis of Quinoline Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Functional GroupsReported Activity
Target CompoundC₁₃H₁₁N₃O₄273.246-NO₂, 7-OCH(CH₃)₂, 3-C≡NAntimicrobial (predicted)
3-Quinolinecarbonitrile, 4-hydroxy-7-(trifluoromethoxy)-C₁₁H₅F₃N₂O₂254.167-OCF₃, 3-C≡NKinase inhibition
7-(3-Chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile C₁₄H₁₃ClN₂O₃292.727-O(CH₂)₃Cl, 6-OCH₃Antibacterial
4-[(2,4-Dichlorophenyl)amino]-6,7-dimethoxy-3-quinolinecarbonitrile C₁₈H₁₃Cl₂N₃O₂376.224-NHAr, 6,7-OCH₃Src kinase inhibition (IC₅₀ = 3.8 nM)

Future Directions and Challenges

Research Priorities

  • Mechanistic Studies: Elucidate interactions with bacterial DNA gyrase or human kinases using X-ray crystallography .

  • SAR Optimization: Modify the isopropoxy group to balance lipophilicity and solubility (e.g., replacing with PEGylated chains).

  • Toxicology Profiles: Assess genotoxicity risks associated with nitro group reduction in vivo.

Industrial Applications

  • Antibacterial Drug Development: Combat multidrug-resistant pathogens via novel quinoline-based agents .

  • Anticancer Therapeutics: Target tyrosine kinases overexpressed in breast and lung cancers .

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